INO2 protein - 148093-80-5

INO2 protein

Catalog Number: EVT-1519176
CAS Number: 148093-80-5
Molecular Formula: C11H9NO5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

INO2 protein is a transcriptional activator that plays a crucial role in the regulation of phospholipid biosynthesis in Saccharomyces cerevisiae, commonly known as baker's yeast. It is involved in the transcriptional activation of genes necessary for the synthesis of inositol and choline, which are vital precursors for phospholipid production. INO2 functions primarily through its interaction with another protein, INO4, forming a heterodimer that binds to specific DNA sequences known as inositol/choline-responsive elements, thereby regulating gene expression related to lipid metabolism.

Source

The INO2 protein is encoded by the INO2 gene located on chromosome IV of the yeast genome. Its expression is regulated by various factors, including nutrient availability and the presence of inositol. The protein's activity is essential for maintaining lipid homeostasis within the cell. Research has shown that alterations in INO2 expression can significantly impact lipid metabolism and cellular function .

Classification

INO2 belongs to a class of proteins known as transcription factors, specifically categorized under basic helix-loop-helix proteins. These proteins are characterized by their ability to form dimers and bind to DNA, facilitating the transcription of target genes. INO2 and its partner INO4 are critical for the regulation of phospholipid biosynthetic genes, making them integral to cellular membrane integrity and function .

Synthesis Analysis

Methods

The synthesis of INO2 involves standard eukaryotic gene expression mechanisms, where the INO2 gene is transcribed into messenger RNA, which is then translated into the INO2 protein. This process can be influenced by various environmental factors such as nutrient availability (e.g., inositol levels) and cellular stress conditions.

Technical Details

Experimental studies have employed techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) and Western blotting to analyze INO2 expression levels under different growth conditions. Additionally, chromatin immunoprecipitation assays have been used to study the binding affinity of INO2 to its target DNA sequences .

Molecular Structure Analysis

Structure

The INO2 protein contains several structural domains that facilitate its function as a transcription factor. It features two distinct transcriptional activation domains at its N-terminus, which are critical for mediating interactions with other proteins involved in transcriptional regulation. The protein forms a heterodimer with INO4, enhancing its stability and DNA-binding capability.

Data

Crystallographic studies have provided insights into the three-dimensional structure of the INO2/INO4 complex, revealing details about their interaction with DNA. The binding affinity between these proteins and their target sequences has been quantified using techniques like isothermal titration calorimetry, demonstrating a strong exothermic binding reaction .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving INO2 pertain to its role in regulating gene expression through DNA binding. The formation of the INO2/INO4 heterodimer is essential for activating phospholipid biosynthetic genes.

Technical Details

Studies have shown that mutations within the INO2 gene can disrupt its ability to form functional complexes with INO4 or bind to DNA effectively, leading to altered expression levels of downstream genes involved in lipid metabolism .

Mechanism of Action

Process

The mechanism by which INO2 exerts its effects involves several steps:

  1. Formation of Heterodimer: INO2 interacts with INO4 to form a stable heterodimer.
  2. DNA Binding: This complex binds to specific regulatory regions on target genes.
  3. Transcription Activation: Upon binding, it recruits additional transcriptional machinery, including RNA polymerase II and various co-activators, leading to increased transcription of phospholipid biosynthetic genes.

Data

Research indicates that the stability and activity of INO2 are influenced by its interactions with other proteins such as Opi1p and Taf1, which modulate its transcriptional activity based on cellular conditions .

Physical and Chemical Properties Analysis

Physical Properties

INO2 is a soluble protein under physiological conditions, typically found within the nucleus of yeast cells where it performs its function as a transcription factor.

Chemical Properties

Chemically, INO2 exhibits properties typical of eukaryotic transcription factors:

  • Molecular Weight: Approximately 60 kDa.
  • Isoelectric Point: Varies based on post-translational modifications.
  • Stability: The protein's stability can be affected by environmental conditions such as temperature and ionic strength.

Relevant analyses include circular dichroism spectroscopy, which can provide insights into the secondary structure content of the protein under various conditions .

Applications

Scientific Uses

INO2 has significant applications in biotechnology and synthetic biology:

  • Lipid Metabolism Research: Understanding how INO2 regulates phospholipid biosynthesis can inform metabolic engineering strategies aimed at optimizing lipid production.
  • Model Organism Studies: As a well-characterized model in Saccharomyces cerevisiae, studies on INO2 contribute valuable insights into eukaryotic gene regulation mechanisms.
  • Drug Development: Targeting pathways regulated by INO2 may offer therapeutic avenues for diseases linked to lipid metabolism dysregulation.
Introduction to INO2 Protein

Discovery and Nomenclature of INO2 in Saccharomyces cerevisiae

The INO2 gene (systematic name YDR123C) was initially identified in Saccharomyces cerevisiae through genetic screens for inositol auxotrophy mutants. Strains with mutations in this locus exhibited an inositol-requiring phenotype, leading to its designation as INO2 (INO for "inositol requiring") [1]. Molecular characterization revealed INO2 encodes a 304-amino acid protein with a molecular weight of 34.2 kDa and an isoelectric point of 6.22 [1]. The protein has been assigned several aliases in scientific literature, including DIE1 and SCS1, reflecting its initial identification in multiple genetic screens [1].

The INO2 promoter contains an autoregulatory element (UASINO) identical to those found in its target genes, creating a feedback loop essential for maintaining phospholipid homeostasis. This regulatory architecture includes both positive and negative promoter elements and an upstream open reading frame (uORF) that modulates expression at transcriptional and translational levels [6]. Under repressing conditions (inositol/choline sufficiency), INO2 transcription is reduced approximately 4-fold, with an additional 3-fold regulation occurring translationally through the uORF-mediated mechanism [6]. This complex regulation ensures precise control of phospholipid biosynthetic pathways in response to metabolic needs.

Table 1: Fundamental Characteristics of INO2 Protein in S. cerevisiae

PropertyValueSignificance
Systematic nameYDR123CStandardized gene designation
AliasesDIE1, SCS1Historical identifiers from multiple screens
Protein length304 amino acidsDetermines functional domains
Molecular weight34.2 kDaImpacts cellular mobility and complex formation
Isoelectric point6.22Influences protein interactions and solubility
Median abundance2146 ± 1362 molecules/cellIndicates cellular importance and expression level
DNA binding motif5'-GCATGTGAAT-3'Target specificity for phospholipid genes

Role in Eukaryotic Transcriptional Regulation: Evolutionary Significance

INO2 functions as a master transcriptional regulator of phospholipid biosynthesis through its obligatory heterodimerization with INO4. Together, they form a complex that recognizes and binds to a specific DNA sequence element known as the inositol/choline-responsive element (ICRE) with the consensus sequence 5'-GCATGTGAAT-3' [1] [8]. This heterodimeric complex activates more than 30 structural genes involved in phosphatidylinositol and phosphatidylcholine synthesis, including INO1, CHO1, and phospholipid biosynthetic enzymes [1]. The regulatory mechanism involves a sophisticated response to lipid precursors:

  • Under inositol-limiting conditions, phosphatidic acid accumulates and tethers the Opi1 repressor to the endoplasmic reticulum membrane, allowing the Ino2p/Ino4p heterodimer to activate transcription [1].
  • Under inositol-sufficient conditions, Opi1 dissociates from the membrane and translocates to the nucleus, where it binds to Ino2p and represses transcription by masking its activation domains [1].

Evolutionarily, INO2 belongs to the ancient basic helix-loop-helix (bHLH) family of transcription factors, characterized by their conserved DNA-binding domain. While human bHLH proteins like c-Myc show striking structural conservation with INO2, particularly in their N-terminal transcriptional activation domains (TAD1: aa 1-41; TAD2: 91-140 in c-Myc) [9], their functional contexts have diverged significantly through transcriptional rewiring. INO2 homologs in other fungi exhibit remarkable functional plasticity:

  • In Candida albicans, CaINO2/CaINO4 can complement S. cerevisiae ino2/ino4 mutants but have acquired different physiological roles in their native context [9].
  • In Yarrowia lipolytica, the INO2/INO4 orthologs Yas1/Yas2 regulate alkane degradation genes rather than phospholipid biosynthesis [9].
  • In Aspergillus niger, a single bHLH protein (An02g04350) functions as a homodimer rather than a heterodimer to regulate phospholipid synthesis genes, representing a significant evolutionary divergence from the yeast model [5].

This evolutionary plasticity highlights how conserved DNA-binding domains can be repurposed for different biological functions while maintaining core molecular mechanisms of transcriptional regulation.

Table 2: Evolutionary Conservation of INO2 Functional Domains

Domain/FeatureS. cerevisiae INO2Human Ortholog (c-Myc)A. niger Homolog
bHLH domain positionC-terminalC-terminalC-terminal
Transcriptional activation domainsTAD1, TAD2 (N-terminal)MB0, I, II (N-terminal)Not characterized
Dimerization partnerINO4MAXSelf (homodimer)
DNA binding specificityICRE (5'-GCATGTGAAT-3')E-box (5'-CACGTG-3')E-box (5'-CASSTG-3')
Coregulator interactionsOpi1, coactivatorsVarious oncogenic regulatorsOpi1 homolog
Primary physiological rolePhospholipid biosynthesisCell proliferation regulationPhospholipid & chitin synthesis

INO2 as a Model System for Studying bHLH Transcription Factors

The INO2-INO4 regulatory system serves as a paradigm for bHLH function due to its well-characterized dimerization mechanics, defined DNA-binding specificity, and exquisite response to metabolic signals. The heterodimer exemplifies the combinatorial control principle fundamental to bHLH proteins: INO4 provides the nuclear localization signal and contributes to DNA binding, while INO2 provides the transcriptional activation domains (TAD1 and TAD2) that recruit coactivators [9]. These coactivators include:

  • TFIID subunits (Taf1, Taf4, Taf6, Taf10, Taf12) that facilitate pre-initiation complex formation [9]
  • Chromatin remodeling complexes (SWI/SNF, RSC, INO80) that modify nucleosome positioning [9]
  • Additional cofactors that integrate regulatory signals from other pathways

INO2 has been instrumental in elucidating how transcription factors access nucleosomal DNA. Recent structural studies reveal that bHLH proteins like INO2-INO4 heterodimer preferentially bind nucleosomal entry-exit sites (superhelical locations ±5 to ±7), where they trigger localized DNA release from histones [10]. This access mechanism is conserved with mammalian bHLH proteins but differs according to dimerization domain architecture: leucine zipper domains (e.g., Myc-MAX) versus PAS domains (e.g., CLOCK-BMAL1) establish distinct histone contacts [10].

The experimental tractability of the INO2 system has enabled significant biotechnological applications:

  • Deletion of INO2/INO4 in engineered yeast strains rewires lipid metabolism, redirecting carbon flux toward carotenoid production (9-fold lycopene increase) by downregulating competing acetyl-CoA-consuming pathways [7].
  • INO2 overexpression expands the endoplasmic reticulum membrane, enhancing capacity for terpenoid production (71-fold squalene increase) and functional assembly of membrane-bound enzyme complexes [7].
  • The system provides a framework for studying transcriptional rewiring in eukaryotic evolution, as evidenced by cross-species complementation experiments and domain-swapping studies with human Myc [9].

These applications demonstrate how fundamental research on INO2 has provided both conceptual advances in transcription factor biology and practical tools for metabolic engineering.

Table 3: Research Applications of the INO2 Model System

Research AreaExperimental ApproachKey Findings
Transcription factor mechanicsDomain mapping and mutagenesisIdentification of TAD1/TAD2 activation domains essential for coactivator recruitment
Chromatin accessibilityNucleosome binding assaysPreference for entry-exit sites; DNA displacement mechanism conserved with human bHLH factors
Metabolic engineeringino2/ino4 deletion strainsGlobal rewiring of lipid metabolism toward carotenoid production (9-fold lycopene increase)
Heterologous expressionHuman MYC/MAX in yeastFunctional activation of ICRE-containing genes but inability to complement ino2/ino4 mutant
Evolutionary biologyCross-species complementationConservation of DNA-binding mechanism but rewiring of target genes in related fungi

The INO2 regulatory system continues to provide fundamental insights into eukaryotic gene regulation, serving as a model for understanding how conserved transcription factor architectures are adapted to organism-specific regulatory needs while maintaining core mechanistic principles. Its experimental tractability ensures it will remain at the forefront of studies on transcriptional regulation, chromatin dynamics, and metabolic engineering.

Properties

CAS Number

148093-80-5

Product Name

INO2 protein

Molecular Formula

C11H9NO5

Synonyms

INO2 protein

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